methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of furochromen derivatives
Preparation Methods
The synthesis of methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves multiple steps and specific reaction conditions. One common method involves the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, arylglyoxals, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are typically used to confirm the structure of the synthesized compound .
Chemical Reactions Analysis
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C19H15N3O6S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 5-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C19H15N3O6S/c1-8-7-27-13-6-14-11(4-10(8)13)9(2)12(18(24)28-14)5-15(23)20-17-16(19(25)26-3)21-22-29-17/h4,6-7H,5H2,1-3H3,(H,20,23) |
InChI Key |
SOLAWKCQTQTXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=C(N=NS4)C(=O)OC)C |
Origin of Product |
United States |
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